molecular formula C42H86O6 B12658274 2,4,5-Tri-O-dodecyl-D-glucitol CAS No. 93982-46-8

2,4,5-Tri-O-dodecyl-D-glucitol

Cat. No.: B12658274
CAS No.: 93982-46-8
M. Wt: 687.1 g/mol
InChI Key: DNRJFQQTUGFNFN-CVGILMMLSA-N
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Description

2,4,5-Tri-O-dodecyl-D-glucitol is a chemical compound with the molecular formula C42H86O6 and a molecular weight of 687.13 g/mol It is a derivative of D-glucitol, where three hydroxyl groups are substituted with dodecyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Tri-O-dodecyl-D-glucitol typically involves the selective protection and deprotection of hydroxyl groups on D-glucitol, followed by the introduction of dodecyl groups. The reaction conditions often include the use of protecting groups such as acetals or silyl ethers to ensure selective substitution at the desired positions. Common reagents used in the synthesis include dodecyl bromide and strong bases like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Tri-O-dodecyl-D-glucitol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecyl aldehydes or carboxylic acids, while reduction may produce dodecyl alcohols .

Scientific Research Applications

2,4,5-Tri-O-dodecyl-D-glucitol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,5-Tri-O-dodecyl-D-glucitol involves its interaction with molecular targets such as cell membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, making it a valuable tool in biological and medical research .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Tri-O-dodecyl-D-glucitol
  • 2,4,6-Tri-O-dodecyl-D-glucitol
  • 2,4,5-Tri-O-decyl-D-glucitol

Uniqueness

2,4,5-Tri-O-dodecyl-D-glucitol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and interaction with biological systems .

Properties

CAS No.

93982-46-8

Molecular Formula

C42H86O6

Molecular Weight

687.1 g/mol

IUPAC Name

(2S,3R,4S,5R)-2,4,5-tridodecoxyhexane-1,3,6-triol

InChI

InChI=1S/C42H86O6/c1-4-7-10-13-16-19-22-25-28-31-34-46-39(37-43)41(45)42(48-36-33-30-27-24-21-18-15-12-9-6-3)40(38-44)47-35-32-29-26-23-20-17-14-11-8-5-2/h39-45H,4-38H2,1-3H3/t39-,40+,41+,42+/m0/s1

InChI Key

DNRJFQQTUGFNFN-CVGILMMLSA-N

Isomeric SMILES

CCCCCCCCCCCCO[C@@H](CO)[C@H]([C@@H]([C@@H](CO)OCCCCCCCCCCCC)OCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCOC(CO)C(C(C(CO)OCCCCCCCCCCCC)OCCCCCCCCCCCC)O

Origin of Product

United States

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